B7706415 Methyl (2S,4S)-4-(2,3-difluorophenoxy)pyrrolidine-2-carboxylate hydrochloride CAS No. 1135225-58-9

Methyl (2S,4S)-4-(2,3-difluorophenoxy)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B7706415
CAS No.: 1135225-58-9
InChI Key: YYDOYRMNHPNJQD-PONXJMSCNA-N
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Description

Methyl (2S,4S)-4-(2,3-difluorophenoxy)pyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring substituted with a difluorophenoxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2,3-difluorophenoxy)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenol derivative.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically using methanol and an acid catalyst.

    Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenoxy group.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: The difluorophenoxy group may participate in substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potentially useful in drug development due to its unique structure.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-phenoxypyrrolidine-2-carboxylate hydrochloride: Lacks the difluoro substitution.

    Methyl (2S,4S)-4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate hydrochloride: Contains chlorine instead of fluorine.

Uniqueness

The presence of the difluorophenoxy group in Methyl (2S,4S)-4-(2,3-difluorophenoxy)pyrrolidine-2-carboxylate hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential changes in reactivity compared to its analogs.

Properties

CAS No.

1135225-58-9

InChI Key

YYDOYRMNHPNJQD-PONXJMSCNA-N

Origin of Product

United States

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